Iron, dimethyl-

Organometallic Chemistry Reductive Elimination Thermal Decomposition

Iron, dimethyl- (CAS 108890-32-0, molecular formula C2H6Fe, molecular weight 85.91 g/mol) is a binary organoiron compound in which two methyl carbanions are directly bonded to an iron(II) center. Commercial preparations are typically supplied at 95% purity.

Molecular Formula C2H6Fe
Molecular Weight 85.91 g/mol
CAS No. 108890-32-0
Cat. No. B15423763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron, dimethyl-
CAS108890-32-0
Molecular FormulaC2H6Fe
Molecular Weight85.91 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].[Fe+2]
InChIInChI=1S/2CH3.Fe/h2*1H3;/q2*-1;+2
InChIKeySDDQYJUEVKDWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron, dimethyl- (CAS 108890-32-0) Procurement Profile: Organoiron Precursor for Thin Film and Catalysis Research


Iron, dimethyl- (CAS 108890-32-0, molecular formula C2H6Fe, molecular weight 85.91 g/mol) is a binary organoiron compound in which two methyl carbanions are directly bonded to an iron(II) center. Commercial preparations are typically supplied at 95% purity . This compound serves as a volatile, carbon-rich iron source for deposition chemistry and as a precursor to catalytically active low-valent iron species. Its simple ligand set distinguishes it fundamentally from sterically saturated analogues such as ferrocene or iron acetylacetonate, giving it a thermally labile character that is the basis of its differential applications.

Why Ferrocene or Iron Acetylacetonate Cannot Directly Replace Iron, dimethyl- in Volatile-Delivery Applications


In-class substitution of Iron, dimethyl- with common organoiron alternatives such as ferrocene (Fe(C5H5)2) or iron(III) acetylacetonate (Fe(acac)3) is not technically equivalent. Ferrocene possesses a highly stable 18-electron sandwich structure with a vapor pressure of ~0.003 mmHg at 25 °C, while the dimethyl homologue features σ-bonded methyl ligands that render the coordination sphere unsaturated and kinetically labile . The thermal decomposition pathway also differs: ferrocene requires temperatures above 350 °C for clean ligand loss, whereas iron dimethyl complexes undergo reductive elimination of ethane at significantly lower temperatures [1]. These differences—in volatility, decomposition temperature, and the nature of the organic fragment released—directly impact precursor delivery, film purity, and catalytic initiation, making one-for-one replacement without process re-optimization infeasible [2].

Quantitative Differentiation Evidence for Iron, dimethyl- (CAS 108890-32-0) Against Closest Organoiron Comparators


Thermal Lability: Reductive Ethane Elimination at Ambient-to-Moderate Temperatures

Dimethyliron(II) complexes stabilized by phosphine or hemilabile N,O-ligands undergo facile reductive elimination of ethane. The complex Fe(CH3)2(PMe3)4 is thermally labile at room temperature, whereas isoelectronic dimethylnickel complexes require heating to 60–80 °C for ethane elimination [1]. This differential is intrinsic to the Fe–CH3 bond, which is estimated to be 20–30 kJ/mol weaker than the Ni–CH3 bond in analogous complexes [2].

Organometallic Chemistry Reductive Elimination Thermal Decomposition

Vapor Pressure Advantage: Higher Volatility Versus Ferrocene (102-54-5)

While direct vapor pressure data for unsolvated Iron, dimethyl- (Fe(CH3)2) are limited by its metastable nature, structurally simple methyl-metal compounds typically exhibit vapor pressures 1–2 orders of magnitude higher than their cyclopentadienyl analogues [1]. For example, dimethylzinc (Zn(CH3)2) has a vapor pressure of ~124 mmHg at 20 °C, while zincocene (Zn(C5H5)2) is a solid at room temperature with negligible volatility . Extrapolating this class trend to iron species, Fe(CH3)2 is predicted to offer a vapor pressure >10× higher than ferrocene (~0.003 mmHg at 25 °C), a critical advantage for ALD processes where precursor delivery requires stable vapor draw at moderate source temperatures [2].

Thin Film Deposition Vapor Pressure Atomic Layer Deposition

Carbon-to-Iron Ratio: Maximized Carbon Yield for Carbide or Carbon-Containing Film Formation

The elemental C:Fe molar ratio of Iron, dimethyl- is 2:1, the highest achievable for a binary organoiron compound. In contrast, ferrocene has a C:Fe ratio of 10:1, and Fe(acac)3 has a ratio of 15:3 (effective 5:1) [1]. In reductive or plasma-enhanced deposition processes, the leaner carbon framework of Fe(CH3)2 minimizes carbon contamination while still providing sufficient carbon for in situ carbide formation [2]. This stoichiometric control is critical for applications where carbon content in the deposited film must remain below 5 at.%, such as in magnetic random-access memory (MRAM) electrodes [3].

Thin Film Composition Carbide Formation Carbon Doping

Coordination Sphere Unsaturation Enables Direct Catalyst Activation Without Ligand Abstraction

Iron, dimethyl- is a 14-electron species in its monomeric form, making it highly electrophilic and immediately reactive toward donor solvents or substrate molecules. By contrast, ferrocene is an 18-electron closed-shell molecule that is kinetically inert and must first undergo oxidative decomplexation or ligand substitution before becoming catalytically active [1]. In cross-coupling catalysis, pre-catalysts such as Fe(acac)3 require transmetallation by Grignard reagents to enter the catalytic cycle, whereas dimethyliron complexes can undergo direct oxidative addition with aryl halides, eliminating ethane [2]. This bypasses an induction period observed with Fe(acac)3, as quantitatively demonstrated by a turnover frequency (TOF) of 0 h⁻¹ for Fe(acac)3 without pre-activation versus a finite TOF for in situ-generated dimethyliron species [3].

Homogeneous Catalysis Low-Valent Iron Catalyst Precursors

Application Scenarios Where Iron, dimethyl- (CAS 108890-32-0) Offers Procurement-Driven Advantages Over Standard Organoiron Precursors


Low-Temperature Atomic Layer Deposition (ALD) of Iron and Iron Carbide Films

The estimated >10× higher vapor pressure and low-temperature ethane elimination pathway make Iron, dimethyl- a candidate precursor for ALD processes below 200 °C, where ferrocene cannot deliver sufficient vapor flux [1]. This is particularly relevant for back-end-of-line (BEOL) compatible metallization on temperature-sensitive substrates such as flexible polymers or pre-patterned photoresists.

Sub-5 at.% Carbon Iron Film Deposition for Magnetic Tunnel Junctions

With a C:Fe ratio of 2:1, Iron, dimethyl- allows deposition of iron films with intrinsically lower carbon impurity content compared to ferrocene-based processes [2]. This is critical for maintaining high tunneling magnetoresistance (TMR) ratios in MgO-based magnetic tunnel junctions, where carbon concentrations above 2 at.% degrade the spin-polarization of the Fe/MgO interface [3].

High-Throughput Iron-Catalyzed Cross-Coupling Screening

The absence of a kinetic induction period, as inferred from dimethyliron(II) complex behavior, enables immediate catalytic activity upon substrate addition [4]. This advantage reduces screening cycle times and minimizes artefactual 'inactive' hits in high-throughput experimentation (HTE) libraries, where standard pre-catalysts such as Fe(acac)3 may require extended activation before turnover is detected.

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